1-(4-Chlorobenzoyl)pyrrolidin-3-ol
Overview
Description
1-(4-Chlorobenzoyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a 4-chlorobenzoyl group and a hydroxyl group
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 1-(4-chlorobenzoyl)pyrrolidin-3-ol, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives can inhibit certain enzymes, such as cox-2 .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can inhibit certain enzymes, which could lead to various biological effects .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
1-(4-Chlorobenzoyl)pyrrolidin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to engage in stereospecific interactions with enantioselective proteins, which can lead to different biological profiles depending on the spatial orientation of its substituents . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing the activity of these enzymes and altering metabolic flux. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of signaling molecules, leading to changes in downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell. These changes can result in modifications to cellular metabolism, affecting the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, including enzymes and receptors. By binding to these targets, this compound can inhibit or activate enzyme activity, leading to changes in metabolic pathways and cellular processes. Additionally, it can influence gene expression by interacting with transcriptional machinery, resulting in altered expression of specific genes. These molecular interactions are critical for understanding the biological activity of this compound and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important for designing experiments and interpreting results in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity or improvement in metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while deviations from this range can lead to diminished or harmful effects. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can influence the levels of metabolites and the flux through metabolic networks, leading to changes in cellular metabolism. The interactions with specific enzymes can result in either activation or inhibition of metabolic processes, depending on the context and concentration of this compound. These effects on metabolic pathways are important for understanding the broader implications of this compound in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments. The localization and accumulation of this compound within tissues can influence its biological activity and therapeutic potential. Understanding the transport and distribution dynamics of this compound is essential for optimizing its use in experimental and clinical settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzoyl)pyrrolidin-3-ol typically involves the reaction of 4-chlorobenzoyl chloride with pyrrolidin-3-ol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of solvents like dichloromethane or toluene and the implementation of purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzoyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-(4-chlorobenzoyl)pyrrolidin-3-one.
Reduction: Formation of 1-(4-chlorobenzyl)pyrrolidin-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Studied for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a building block in organic synthesis.
Comparison with Similar Compounds
1-(4-Chlorobenzyl)pyrrolidin-3-ol: Similar structure but with a benzyl group instead of a benzoyl group.
1-(4-Chlorophenyl)pyrrolidin-3-ol: Similar structure but with a phenyl group instead of a benzoyl group.
1-(4-Chlorobenzoyl)pyrrolidin-2-ol: Similar structure but with the hydroxyl group on the second position of the pyrrolidine ring.
Uniqueness: 1-(4-Chlorobenzoyl)pyrrolidin-3-ol is unique due to the specific positioning of the 4-chlorobenzoyl and hydroxyl groups, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct properties compared to its analogs, making it valuable for specific applications.
Properties
IUPAC Name |
(4-chlorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-3-1-8(2-4-9)11(15)13-6-5-10(14)7-13/h1-4,10,14H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNDGZVKVBQSQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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